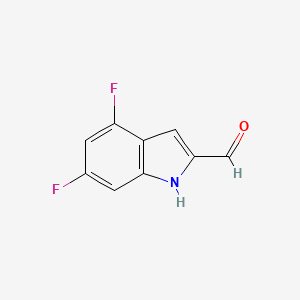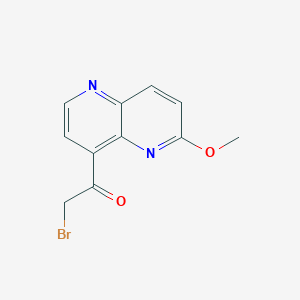
Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 870703-73-4. It has a molecular weight of 365.39 . The compound is solid in its physical form .
Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate are not available in the search results, similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound has a melting point range of 117 - 119 degrees Celsius . It is a solid in its physical form .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Characterization : This compound is synthesized through various chemical reactions, including nucleophilic substitution, and is characterized using techniques like FT-IR, NMR, and MS. Single-crystal X-ray diffraction provides insights into its molecular structure and conformation (Yang et al., 2021).
Density Functional Theory (DFT) Calculations : DFT calculations are employed to analyze the molecular electrostatic potential and frontier molecular orbitals, which aids in understanding the stability of the compound's molecular structure and conformations (Yang et al., 2021).
Applications in Synthesis of Biologically Active Compounds
- Intermediate in Synthesis of Biologically Active Compounds : Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate for synthesizing biologically active benzimidazole compounds, showcasing its utility in pharmaceutical chemistry (Liu Ya-hu, 2010).
Crystallography and Biological Activity Studies
Crystal Structure and Biological Evaluation : Studies on the crystal structure of similar derivatives of N-Boc piperazine indicate linear or L-shaped molecular structures. Such compounds have been evaluated for their antibacterial and antifungal activities, offering insights into potential pharmaceutical applications (Kulkarni et al., 2016).
Hirshfeld Surface Analysis : Further research includes Hirshfeld surface analysis and DFT calculations of related piperazine derivatives, contributing to a deeper understanding of the molecular interactions and properties of these compounds (Kumara et al., 2017).
Anticorrosive Properties
- Corrosion Inhibition : Some derivatives of tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate exhibit significant anticorrosive properties, particularly for carbon steel in acidic environments. This highlights its potential application in corrosion inhibition and industrial maintenance (Praveen et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard codes associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)13-6-5-12(19(21)22)11-14(13)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQUZHHOMYZIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



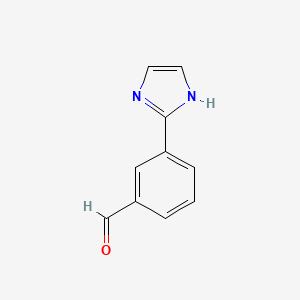
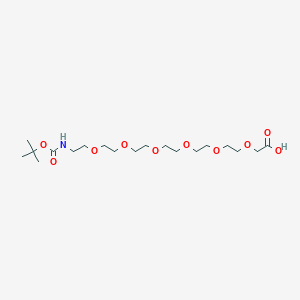
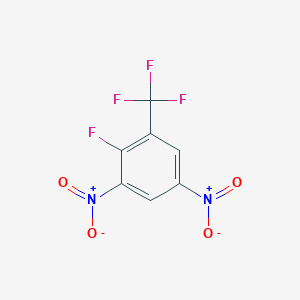
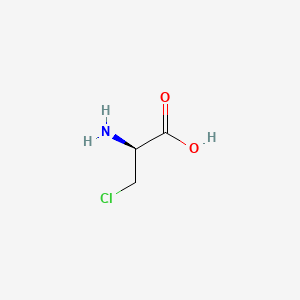
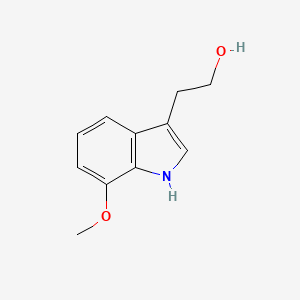

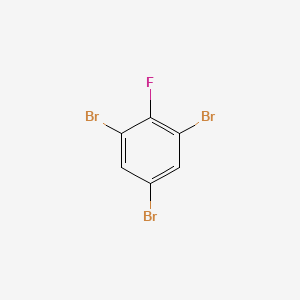
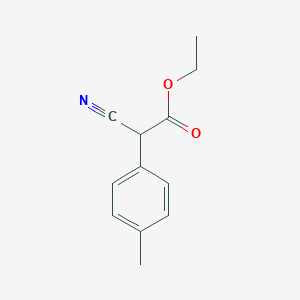

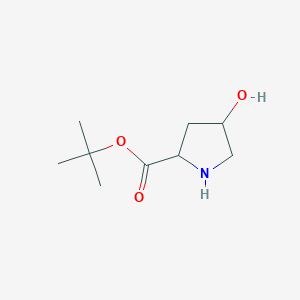
![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)
